2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole can be achieved through several methods:
Cyclization of Precursors: Another approach involves the cyclization of suitable precursors such as 2-aminophenol derivatives with difluoromethylated aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed reactions, allows for efficient synthesis with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the reagents and conditions used .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-3-fluorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the difluoromethoxy group provides distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H4F3NO2 |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3,7H |
InChI Key |
XSGFMVILNAJBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)OC(F)F |
Origin of Product |
United States |
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